An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a lipophilic tert-butoxycarbonyl (Boc) protecting group, a flexible ethylenediamine linker, and a 4-chlorobenzyl moiety. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for the development of robust analytical methods. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by established analytical methodologies.
I. Core Molecular Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological environments. For tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, these properties are derived from its unique structural arrangement.
Chemical Structure and Composition
The molecule consists of a central ethylenediamine core. One of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its ease of removal under acidic conditions. The other nitrogen atom is functionalized with a 4-chlorobenzyl group, which imparts specific steric and electronic properties to the molecule.
Figure 1: Chemical structure of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate.
Physicochemical Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ | Calculated |
| Molecular Weight | 284.78 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available (likely in the range of 80-120 °C) | Estimated |
| Boiling Point | > 300 °C (predicted) | Estimated |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Poorly soluble in water. | Inferred from structure |
| logP (octanol/water) | 3.5 (estimated) | Calculated |
| pKa | Amine pKa ~9-10 (predicted) | Estimated |
II. Spectroscopic and Analytical Characterization
The identity and purity of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for the title compound are detailed below.
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | d | 2H | Ar-H (ortho to Cl) |
| ~ 7.2 | d | 2H | Ar-H (meta to Cl) |
| ~ 5.1 | br s | 1H | NH -Boc |
| ~ 3.7 | s | 2H | Ar-CH ₂-N |
| ~ 3.2 | q | 2H | Boc-NH-CH ₂ |
| ~ 2.8 | t | 2H | N-CH ₂-CH₂ |
| ~ 2.5 | br s | 1H | CH ₂-NH -CH₂ |
| ~ 1.4 | s | 9H | C(CH ₃)₃ |
¹³C NMR (Carbon NMR):
| Chemical Shift (ppm) | Assignment |
| ~ 156.0 | C =O (carbamate) |
| ~ 138.0 | Ar-C (quaternary) |
| ~ 132.5 | Ar-C -Cl |
| ~ 129.5 | Ar-C H (ortho to Cl) |
| ~ 128.5 | Ar-C H (meta to Cl) |
| ~ 79.5 | C (CH₃)₃ |
| ~ 53.0 | Ar-C H₂-N |
| ~ 49.0 | N-C H₂-CH₂ |
| ~ 40.0 | Boc-NH-C H₂ |
| ~ 28.4 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate are as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium | N-H stretch (carbamate and secondary amine) |
| ~ 2980-2850 | Strong | C-H stretch (aliphatic) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1520 | Medium | N-H bend |
| ~ 1250 | Strong | C-N stretch |
| ~ 1170 | Strong | C-O stretch |
| ~ 820 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the title compound, the expected molecular ion peak and key fragments are:
| m/z | Ion |
| 285.14 | [M+H]⁺ (for ³⁵Cl) |
| 287.14 | [M+H]⁺ (for ³⁷Cl, isotopic peak) |
| 229.08 | [M - C₄H₈ + H]⁺ |
| 185.09 | [M - Boc + H]⁺ |
| 125.04 | [Cl-C₆H₄-CH₂]⁺ |
III. Experimental Methodologies
The following section details standardized protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]
Protocol:
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube, sealed at one end.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially to determine an approximate melting range.
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A second, fresh sample is then heated slowly (1-2 °C per minute) near the approximate melting point.
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The temperature at which the first liquid droplet appears is recorded as the onset of melting.[2]
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The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[2]
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-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Figure 2: Workflow for melting point determination.
Determination of the Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Protocol (Shake-Flask Method):
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Preparation of Phases: n-Octanol and water are mutually saturated by stirring together overnight and then allowing the layers to separate.
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Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then left to stand for the phases to separate.
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Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of P.
Figure 3: Workflow for logP determination using the shake-flask method.
IV. Conclusion
The physicochemical properties of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate outlined in this guide provide a foundational understanding for its application in research and development. The combination of a Boc-protected amine, a flexible linker, and a chlorinated aromatic ring results in a compound with moderate lipophilicity and key spectroscopic signatures that allow for its unambiguous identification. The provided experimental protocols serve as a starting point for the empirical determination of its properties, which is essential for quality control and for building predictive models for its behavior in more complex systems.
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